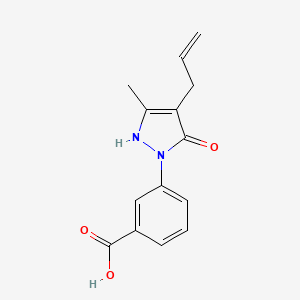
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
描述
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another oxidizing agent.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The allyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Pyrazole derivatives are known for their bioactivity, and this compound could be a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The allyl and hydroxyl groups may enhance binding affinity or specificity, while the benzoic acid moiety could facilitate cellular uptake or distribution.
相似化合物的比较
Similar Compounds
- 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-phenylacetic acid
- 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzamide
- 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile
Uniqueness
Compared to similar compounds, 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid stands out due to the presence of the benzoic acid moiety, which can influence its solubility, reactivity, and biological activity. The combination of the pyrazole ring with the benzoic acid group may result in unique properties that are not observed in other similar compounds.
属性
IUPAC Name |
3-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-5-12-9(2)15-16(13(12)17)11-7-4-6-10(8-11)14(18)19/h3-4,6-8,15H,1,5H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVHGMWYFXIOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


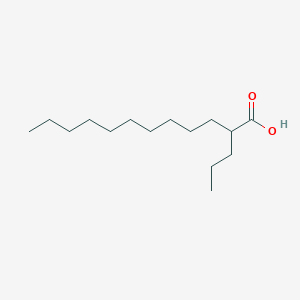

![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate](/img/structure/B3071887.png)
![2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE](/img/structure/B3071890.png)
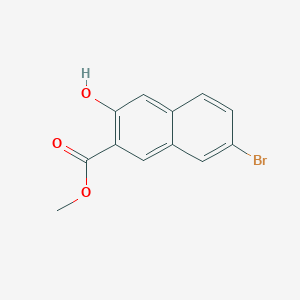
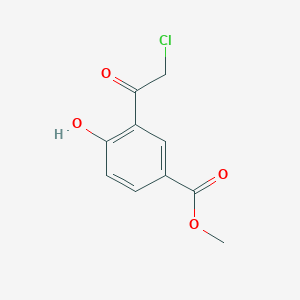
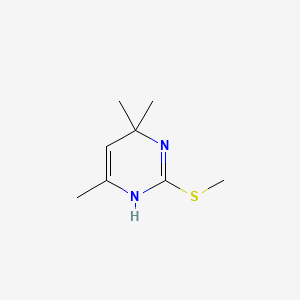
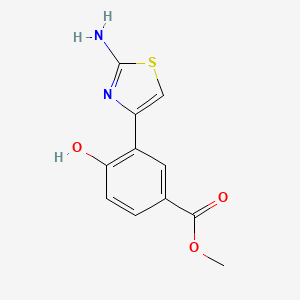
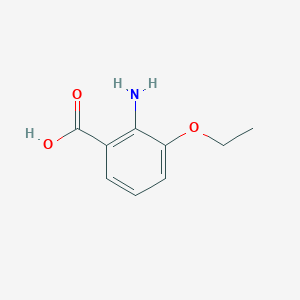
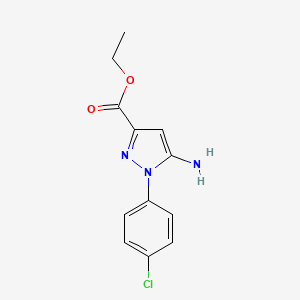
![[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071941.png)
![5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3071954.png)

